molecular formula C18H16F3N3O3 B4050946 (2,4-Difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone

(2,4-Difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone

Cat. No.: B4050946
M. Wt: 379.3 g/mol
InChI Key: JOCAJCXHTBLALS-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with fluorinated phenyl groups

Scientific Research Applications

(2,4-Difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the fluorinated phenyl groups. Common reagents used in these reactions include fluorinated anilines and nitrobenzenes, which undergo nucleophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the fluorine atoms .

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,4-Difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone apart from similar compounds is its unique combination of fluorinated phenyl groups and a piperazine ring. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c1-11-10-22(17-5-3-13(24(26)27)9-16(17)21)6-7-23(11)18(25)14-4-2-12(19)8-15(14)20/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCAJCXHTBLALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=C(C=C(C=C2)F)F)C3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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